(E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate
Overview
Description
(E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate is an organic compound with the molecular formula C12H14N2O4. This compound is characterized by the presence of a dimethylamino group attached to a vinyl group, which is further connected to a nitrobenzoate moiety. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate typically involves the enamination of 2-methyl-4-pyrones with dimethylformamide dimethyl acetal (DMF-DMA). This reaction is highly selective and leads to the formation of conjugated pyrans . The reaction conditions usually involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include amino derivatives, oxides, and substituted benzoates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate: Similar structure with a fluorine atom, which may alter its chemical and biological properties.
2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones: These compounds share the dimethylamino vinyl group but differ in the core structure, leading to different reactivity and applications.
Uniqueness
(E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 2-[(E)-2-(dimethylamino)ethenyl]-3-nitrobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-13(2)8-7-9-10(12(15)18-3)5-4-6-11(9)14(16)17/h4-8H,1-3H3/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXLGRYXUPBUFC-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478575 | |
Record name | (E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73816-11-2 | |
Record name | (E)-Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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